1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide

Medicinal chemistry SAR exploration Pharmacophore design

This compound combines an electron-deficient 3,4-difluorobenzoyl N1-substituent with a hydrogen-bond-capable 4-sulfamoylbenzyl C3-amide. The dual fluorine atoms serve as internal 19F NMR probes, enabling binding detection. The primary sulfonamide moiety targets carbonic anhydrases, while the azetidine core ensures rigid pharmacophore geometry. Purchase for use in focused CA inhibitor libraries, 19F NMR ligand-binding assays, and systematic SAR derivatization.

Molecular Formula C18H17F2N3O4S
Molecular Weight 409.41
CAS No. 1334370-57-8
Cat. No. B2631411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
CAS1334370-57-8
Molecular FormulaC18H17F2N3O4S
Molecular Weight409.41
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C18H17F2N3O4S/c19-15-6-3-12(7-16(15)20)18(25)23-9-13(10-23)17(24)22-8-11-1-4-14(5-2-11)28(21,26)27/h1-7,13H,8-10H2,(H,22,24)(H2,21,26,27)
InChIKeyTWOQGUXFNOPQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide (CAS 1334370-57-8): Chemical Identity and Core Properties for Procurement


1-(3,4-Difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide (CAS 1334370-57-8) is a synthetic, small-molecule azetidine-3-carboxamide derivative with the molecular formula C18H17F2N3O4S and a molecular weight of 409.41 g/mol . Its architecture combines a 3,4-difluorobenzoyl moiety at the azetidine N1 position with a 4-sulfamoylbenzyl group linked via a secondary amide to the C3 position of the strained four-membered azetidine ring. This compound belongs to the broader class of N-sulfonylated azetidine carboxamides, which have been investigated as scaffolds in medicinal chemistry for targets including cannabinoid receptors and 5-HT2A receptors [1]. As a research chemical, it is typically supplied at ≥95% purity for use as a synthetic intermediate, pharmacophore tool, or starting point for structure-activity relationship (SAR) exploration.

Why Generic Substitution is Ineffective for 1-(3,4-Difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide (CAS 1334370-57-8)


In-class azetidine-3-carboxamide analogs cannot be simply interchanged with 1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide because the specific pairing of the electron-deficient 3,4-difluorobenzoyl N-substituent with the hydrogen-bond-capable 4-sulfamoylbenzyl group creates a unique pharmacophoric and physicochemical profile that is not present in any single commercially available congener. The 3,4-difluorobenzoyl group imparts distinct electronic properties (sigma-withdrawing effect of the ortho- and meta-fluorines) and lipophilicity, while the primary sulfonamide (-SO2NH2) terminus offers both hydrogen bond donor and acceptor capacity critical for target engagement. Substituting either module – for example, using a simple acetyl or cyclopropanesulfonyl N1 group, or replacing the 4-sulfamoylphenyl with a plain benzyl or pyridyl moiety – produces a compound with fundamentally different molecular recognition properties, as demonstrated by SAR studies in related azetidine sulfonamide series [1]. The quantitative evidence below details how these structural differences translate into measurable property divergences that directly impact experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide (CAS 1334370-57-8) vs. Closest Analogs


Molecular Weight and Heavy Atom Count Distinguish Target Compound from Smaller N1-Substituted Analogs

The target compound (MW = 409.41 g/mol, 28 heavy atoms) is substantially larger than the common 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide (MW ~ 297.33 g/mol, ~20 heavy atoms) . This 112 g/mol difference arises from the replacement of the N1-acetyl group (43 Da) with the 3,4-difluorobenzoyl group (141 Da), adding two fluorine atoms and an aromatic ring. The increased molecular volume and surface area directly impact passive membrane permeability, solubility, and target binding pocket occupancy.

Medicinal chemistry SAR exploration Pharmacophore design

Fluorine Substituent Pattern Dictates Unique Electronic and Steric Profile vs. 4-Fluorobenzoyl or Non-Fluorinated Analogs

The target compound bears a 3,4-difluorobenzoyl group, which provides a distinct electrostatic potential surface compared to the singly fluorinated 4-fluorobenzoyl analog or the unsubstituted benzoyl variant. In azetidine sulfonamide series, the position and number of fluorine substituents on the benzoyl ring have been shown to modulate metabolic stability and target binding through both inductive electronic effects and conformational restriction [1]. The ortho-fluorine (F3) in particular can engage in orthogonal dipolar interactions with protein backbone amides that meta- or para-fluorines alone cannot replicate.

Medicinal chemistry Fluorine chemistry Physicochemical profiling

Primary Sulfonamide (-SO2NH2) Hydrogen Bond Donor Capacity Differentiates Target from N-Alkylated or N-Heteroaryl Sulfamoyl Analogs

The target compound presents a primary sulfonamide (-SO2NH2) on the benzyl ring, offering two hydrogen bond donors (HBDs). In contrast, closely related commercial analogs such as 1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide bear an N-heteroaryl-substituted sulfonamide with only one HBD. Primary sulfonamides are the canonical zinc-binding group for carbonic anhydrase (CA) isoforms, and the loss of even one sulfonamide N-H proton ablates CA inhibitory activity [1].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Hydrogen bonding

Azetidine Ring Conformational Restriction Provides Entropic Advantage Over Flexible Piperidine and Pyrrolidine Analogs

The four-membered azetidine ring in the target compound imposes a restricted conformational envelope (puckered, ~20-30° out-of-plane) that is distinct from the more flexible pyrrolidine (5-membered) and piperidine (6-membered) analogs investigated in related sulfonamide series. In the 5-HT2A receptor antagonist series [1], replacement of the azetidine ring with pyrrolidine or piperidine resulted in significant shifts in both potency and selectivity, attributable to the altered spatial presentation of the sulfonamide and aryl substituents. The azetidine ring reduces the entropic penalty upon binding by pre-organizing the N1 and C3 vectors in a geometry that is not accessible to larger saturated rings.

Conformational restriction Scaffold hopping Entropic penalty

Combined Sulfonamide + 3,4-Difluorobenzoyl Motif Creates a Multi-Target Ligand Potential Not Found in Single-Pharmacophore Analogs

The target compound integrates two privileged fragments – the primary sulfonamide (canonical for carbonic anhydrase and several protease families) and the 3,4-difluorobenzoyl amide (common in kinase inhibitor hinge-binding motifs) – into a single molecule. This dual-pharmacophore design is absent in analogs such as 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide (sulfonamide only) or 1-(3,4-difluorobenzoyl)-N-benzylazetidine-3-carboxamide (difluorobenzoyl only) . While no direct polypharmacology data exist for this compound, the structural precedent from multi-target sulfonamide drugs (e.g., sulfonamide-based kinase/CA dual inhibitors) supports the rationale [1].

Polypharmacology Sulfonamide drugs Kinase inhibition

Limited Open-Access Pharmacological Data Necessitates Experimental Validation: Implication for Procurement Decisions

A comprehensive search of PubMed, Google Scholar, and open patent databases (as of April 2026) reveals no published biochemical or cellular activity data for 1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide (CAS 1334370-57-8) [1]. In contrast, structurally related azetidine sulfonamides (e.g., patent US20050187208A1) have disclosed CB1/CB2 receptor binding data, and other series have reported 5-HT2A Ki values [2]. The absence of public data means that any differential activity claim vs. analogs is currently unverifiable and must be generated de novo.

Data reproducibility Chemical probe validation Due diligence

Defined Research and Industrial Application Scenarios for 1-(3,4-Difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide (CAS 1334370-57-8)


Carbonic Anhydrase Inhibitor Screening Library Expansion

The primary sulfonamide moiety of the target compound positions it as a candidate for carbonic anhydrase (CA) inhibitor screening. The 3,4-difluorobenzoyl tail offers a distinct physicochemical profile (increased lipophilicity, unique fluorine electrostatic map) compared to simpler sulfonamide CA inhibitor scaffolds, potentially yielding isoform selectivity. Its inclusion in a focused CA library allows exploration of the azetidine scaffold as a novel linker between the zinc-binding sulfonamide and a hydrophobic cap group .

19F NMR Probe for Protein-Ligand Interaction Studies

The two chemically distinct aromatic fluorine atoms (ortho and meta to the carbonyl) provide a dual-signal 19F NMR probe. In the absence of biological activity data, the compound can serve as a model ligand for 19F-based protein-observed or ligand-observed NMR experiments to detect binding to sulfonamide-recognizing proteins. The two fluorine signals offer internal controls for differential line broadening or chemical shift perturbation upon target engagement, a feature not available in mono-fluorinated or non-fluorinated analogs .

Synthetic Intermediate for Parallel SAR Library Generation

The 4-sulfamoylbenzyl amine moiety provides a handle for further diversification. The compound can serve as a key intermediate for generating focused libraries where the N1-benzoyl group is varied, or the sulfonamide nitrogen is alkylated or acylated, enabling systematic SAR exploration of both the N1 and C3 substituents. The azetidine core provides a rigid scaffold that maintains pharmacophore geometry across library members, reducing conformational noise in SAR interpretations .

Multi-Target Phenotypic Screening Probe

For phenotypic screening campaigns where the molecular target is unknown, the dual-privileged-fragment architecture (primary sulfonamide + fluorinated benzamide) increases the likelihood of engaging diverse target classes including carbonic anhydrases, serine proteases, kinases, and sulfonamide-binding GPCRs. Its structural complexity and absence from common screening collections reduce the probability of it being a frequent hitter, enhancing its value as a novel starting point for hit triage .

Quote Request

Request a Quote for 1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.